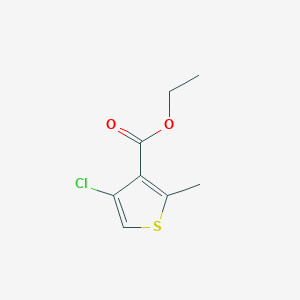

Ethyl 4-chloro-2-methylthiophene-3-carboxylate

Description

Properties

Molecular Formula |

C8H9ClO2S |

|---|---|

Molecular Weight |

204.67 g/mol |

IUPAC Name |

ethyl 4-chloro-2-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C8H9ClO2S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4H,3H2,1-2H3 |

InChI Key |

SUJZLFIDOGAXBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-methylthiophene-3-carboxylate typically involves the reaction of 4-chloro-2-methylthiophene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into an ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution: Products with the chlorine atom replaced by the nucleophile.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Scientific Research Applications

Ethyl 4-chloro-2-methylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new pharmaceutical agents.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the substituents and key features of Ethyl 4-chloro-2-methylthiophene-3-carboxylate with analogous thiophene derivatives:

Key Observations:

- Electronic Effects: The chloro group in the target compound (electron-withdrawing) contrasts with amino or methyl groups (electron-donating) in others, altering the ring’s reactivity toward electrophiles.

- Biological Relevance: Amino-substituted derivatives (e.g., ) are often intermediates for bioactive heterocycles like thienopyrimidines, which exhibit antimicrobial and antitumor activities .

Physicochemical and Reactivity Comparisons

Melting Points and Solubility:

- The presence of two methyl groups may reduce solubility in polar solvents.

- Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (): The cyanoacetyl group introduces polarity, likely increasing solubility in aprotic solvents like DMF or DMSO.

Computational and Crystallographic Tools

Structural analyses of these compounds often employ crystallographic software such as SHELX (for refinement) and ORTEP-3 (for graphical representation) . For example, the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was resolved using SHELXL, revealing a half-chair conformation in the thiophene ring .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-2-methylthiophene-3-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions using thiophene precursors. For example, analogous compounds are synthesized via cyclocondensation of ketones (e.g., acetone) with ethyl cyanoacetate in the presence of elemental sulfur and a base (e.g., diethylamine) in ethanol at 50°C for 3 hours . Chlorination can be achieved using reagents like chlorosulfonyl chloride under controlled temperatures. Optimization includes adjusting solvent polarity, reaction time, and stoichiometric ratios to maximize yield.

- Purification : Post-synthesis, purification is performed via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Table 1: Synthetic Conditions for Thiophene Derivatives

| Reagents/Conditions | Role | Reference |

|---|---|---|

| Acetone, S₈, diethylamine | Cyclocondensation catalysts | |

| Ethanol, 50°C | Solvent and temperature control | |

| Chlorosulfonyl chloride | Chlorination agent |

Q. How is the compound characterized, and what analytical techniques confirm its purity?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester protons at δ 1.2–1.4 ppm, thiophene ring protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

- Purity Assessment :

HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf comparison) ensures >95% purity .

- Purity Assessment :

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsional parameters. For example, space group determination (e.g., P2₁/c) and hydrogen bonding networks are analyzed to resolve stereochemical uncertainties .

- Software : WinGX or Mercury CSD visualizes packing diagrams and validates intermolecular interactions (e.g., π-π stacking) .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

- Cross-Validation : Use complementary techniques (e.g., 2D NMR for regiochemistry vs. SCXRD for absolute configuration). For instance, NOESY correlations can confirm spatial proximity of substituents, while SCXRD validates crystal packing .

- Polymorphism Checks : Recrystallize under varying solvents (e.g., DMSO vs. ethanol) to detect polymorphic forms that may explain spectral mismatches .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity?

- In Vitro Assays :

-

Enzyme Inhibition : Dose-response curves (IC₅₀) using kinetic assays (e.g., fluorescence-based protease inhibition) .

-

Cytotoxicity : MTT assays on cell lines (e.g., HeLa) with positive/negative controls .

- In Vivo Models :

Pharmacokinetic studies in rodents to assess bioavailability and metabolite profiling via LC-MS .

Table 2: Biological Activity Screening Parameters

Assay Type Key Parameters Reference Enzyme Inhibition IC₅₀, Km/Vmax analysis Cytotoxicity Cell viability %, EC₅₀ - In Vivo Models :

Q. How can substituent modifications enhance the compound’s physicochemical or biological properties?

- Functionalization Strategies :

- Electron-Withdrawing Groups : Introduce nitro or cyano groups via nucleophilic substitution to modulate electronic properties .

- Bioisosteres : Replace chlorine with fluorine to improve metabolic stability .

- Monitoring :

Track reaction progress via TLC and characterize products using DEPT-135 NMR to confirm substitution patterns .

- Monitoring :

Q. What advanced techniques quantify trace impurities in synthesized batches?

- Quantitative NMR (qNMR) : Uses internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities >0.1% .

- LC-HRMS : Detects low-abundance side products (e.g., des-chloro derivatives) with ppm-level accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.